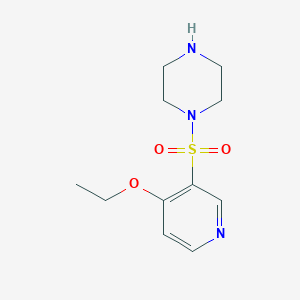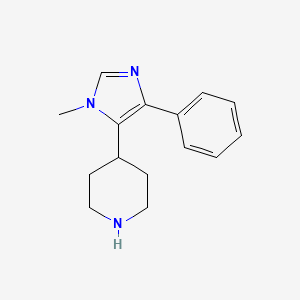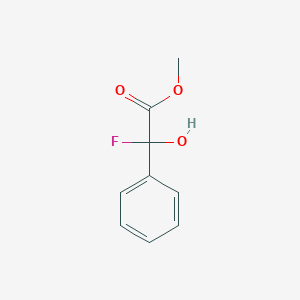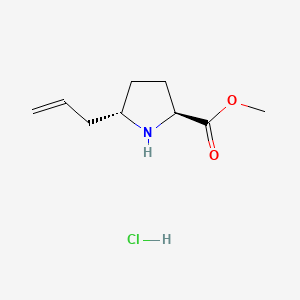
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluorophenyl group and a methyl group attached to the thiazole ring, along with an aniline moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline typically involves the Hantzsch thiazole synthesis. This method entails the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol. For instance, 3-chloro-2-methylphenylthiourea can be reacted with 4-fluorophenacyl bromide under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
- 4-(4-Fluorophenyl)-5-methylthiazole
- 4-(4-Fluorophenyl)-5-methylthiazol-2-yl)benzene
Uniqueness
Compared to similar compounds, 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline stands out due to the presence of the aniline moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorophenyl group and the thiazole ring also imparts unique electronic properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H13FN2S |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H13FN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3 |
Clave InChI |
KUURJKADIYYTQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)

![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)

![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)



